molecular formula C7H4ClF2NO2 B1484794 5-Chloro-4-(difluoromethoxy)picolinaldehyde CAS No. 1807265-74-2

5-Chloro-4-(difluoromethoxy)picolinaldehyde

Cat. No.: B1484794
CAS No.: 1807265-74-2
M. Wt: 207.56 g/mol
InChI Key: SOZGAZIUXJCKRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloropicolinaldehyde with difluoromethyl ether under specific conditions to yield the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-Chloro-4-(difluoromethoxy)picolinaldehyde may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(difluoromethoxy)picolinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-(difluoromethoxy)picolinaldehyde is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-(difluoromethoxy)picolinaldehyde involves its interaction with specific molecular targets, such as enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and difluoromethoxy groups can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Picolinaldehyde: Lacks the chloro and difluoromethoxy groups.

    5-Chloropicolinaldehyde: Lacks the difluoromethoxy group.

    4-(Difluoromethoxy)picolinaldehyde: Lacks the chloro group.

Uniqueness

5-Chloro-4-(difluoromethoxy)picolinaldehyde is unique due to the presence of both the chloro and difluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and binding affinity for specific molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

5-chloro-4-(difluoromethoxy)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZGAZIUXJCKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1OC(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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